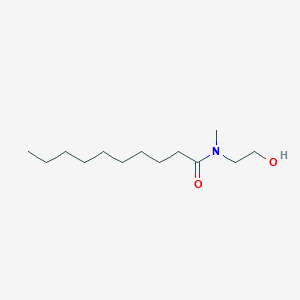

Decanamide, N-(2-hydroxyethyl)-N-methyl-

Description

Historical Development and Current Trends in N-Alkanolamide Research

The study of fatty acid amides has a history that predates the discovery of their roles in cell signaling. Early research focused on their chemical synthesis and physical properties. A significant turning point in NAE research was the identification of anandamide (B1667382) in the early 1990s as an endogenous ligand for the cannabinoid receptors. karger.com This discovery opened up the field of endocannabinoid research and established NAEs as a critical class of signaling molecules.

Historically, NAEs were sometimes considered to be byproducts of cellular stress or tissue damage. weebly.com However, subsequent research has firmly established their roles in a wide array of physiological processes, including neurotransmission, inflammation, appetite regulation, and pain perception. researchgate.netkarger.com

Current research trends in the broader field of N-alkanolamides continue to expand on these foundations. Key areas of investigation include:

Elucidation of Biosynthetic and Degradative Pathways: Researchers are actively working to fully characterize the enzymes involved in the synthesis and breakdown of NAEs, such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), FAAH, and NAAA. nih.govnih.gov Understanding these pathways provides targets for therapeutic intervention.

Discovery of Novel NAEs and their Functions: The identification of new NAEs with diverse fatty acid chains continues, along with efforts to understand their specific biological roles and receptor interactions beyond the classical cannabinoid receptors. researchgate.netnih.gov

Therapeutic Potential of FAAH and NAAA Inhibitors: The development of inhibitors for FAAH and NAAA is a major focus of pharmaceutical research. By preventing the breakdown of endogenous NAEs, these inhibitors can enhance their beneficial effects in treating conditions like pain, inflammation, and anxiety. karger.com

Role in Disease Pathophysiology: The involvement of NAE signaling in various diseases, including neurodegenerative disorders, metabolic syndrome, and cancer, is an area of intense study. universiteitleiden.nl

Plant-based NAE Research: The presence and function of NAEs in plants is another growing area of research, with studies suggesting their involvement in processes like seedling growth and defense signaling. usp.brresearchgate.net

While direct research on Decanamide, N-(2-hydroxyethyl)-N-methyl- is not prominent in the current literature, its structure suggests it could be a valuable tool for probing the structure-activity relationships of NAEs and for studying the effects of N-methylation on this important class of signaling lipids.

Structure

2D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methyldecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14(2)11-12-15/h15H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQDPAZYMNXRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528748 | |

| Record name | N-(2-Hydroxyethyl)-N-methyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-80-0 | |

| Record name | N-Ethanol-N-methylcapramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-methyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYETHYL-N-METHYLCAPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACD5P4Z736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl N Methyl Decanamide and Analogues

Amidation Reactions: Catalytic and Non-Catalytic Approaches

Amide bond formation can be achieved through both catalytic and non-catalytic pathways. nih.govscispace.comresearchgate.net Non-catalytic methods often require harsh conditions, such as high temperatures, to drive the dehydration reaction between a carboxylic acid and an amine. Catalytic methods, on the other hand, can proceed under milder conditions, offering improved energy efficiency and potentially higher selectivity.

Conventional Thermal Synthesis Routes for N-Alkanolamides

Conventional synthesis of fatty acid alkanolamides is typically performed by the direct amidation of a fatty acid or its ester with an alkanolamine at elevated temperatures, often between 140°C and 200°C. rasayanjournal.co.inresearchgate.net This thermal condensation method drives the reaction by removing the water or alcohol byproduct. While straightforward, these high-temperature conditions can sometimes lead to the formation of undesired side products, such as ester-amides, and may require significant energy input. google.com The industrial preparation of fatty acid amides frequently involves reacting a reactive derivative of the fatty acid, like an acid chloride or ester, with an amine. google.com

A study on the non-catalytic amidation of palm oil with N-(2-hydroxyethyl)aminoethylamine demonstrated that fatty acid amides could be obtained by heating the reactants at 140°C for two hours. researchgate.net Similarly, the synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide involves reacting dimethyl adipate with diethanolamine at 90–100°C. google.com Though these examples produce analogues, the principle of thermal condensation is directly applicable to the synthesis of N-(2-hydroxyethyl)-N-methyl-decanamide from decanoic acid and N-methylaminoethanol.

Microwave-Assisted Amide Bond Formation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, including amidation. nih.gov This method offers several advantages over conventional heating, such as rapid reaction rates, higher yields, and improved energy efficiency. rasayanjournal.co.innih.gov Microwave irradiation can be applied to the reaction of carboxylic acids and amines, often in solvent-free conditions, to produce amides quickly and effectively. google.comgoogle.comnih.gov

The synthesis of fatty acid alkanolamides (FAAs) from palm fatty acid distillate (PFAD) and monoethanolamine has been successfully achieved using microwave irradiation without a catalyst. In one study, a 98.89% conversion to FAAs was obtained in just 18.5 minutes at a microwave power of 100W. Gas chromatography-mass spectrometry (GC-MS) analysis of the product mixture confirmed the formation of several N-(2-hydroxyethyl) alkanoamides, including N-(2-hydroxyethyl)-decanamide. rasayanjournal.co.in This demonstrates the viability of microwave technology for the efficient, non-catalytic synthesis of the target compound's close analogues. Patents also describe processes where fatty acids and alkanolamines are converted to an ammonium salt and subsequently irradiated with microwaves to yield the final alkanolamide with high purity and minimal coloration. google.comgoogle.com

Comparison of Microwave-Assisted Amidation Methods

| Reactants | Catalyst | Reaction Time | Microwave Power/Temp | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Palm Fatty Acid Distillate (PFAD) + Monoethanolamine | None | 18.5 min | 100 W | 98.89% | rasayanjournal.co.in |

| Fatty Acid + Alkanolamine | None (via ammonium salt) | Not specified | 100-250 °C | High | google.com |

| Erucic Acid + Urea | Di-ammonium hydrogen ortho-phosphate | 25 min | High Temperature | 92% | researchgate.net |

| Carboxylic Acids + Amines | Ceric Ammonium Nitrate (CAN) | 1-4 hours | Not specified | Very good to excellent | nih.gov |

Enzymatic Biocatalysis for Fatty Amide Synthesis

Enzymatic methods provide a green and highly selective alternative to conventional chemical synthesis. Lipases, in particular, are widely used for the formation of amide bonds under mild reaction conditions, which minimizes side reactions and energy consumption. rsc.orgbiorxiv.org

Lipases, which naturally catalyze the hydrolysis of esters, can be used to catalyze the aminolysis of fatty acids or their esters to produce fatty amides. rsc.org This reaction is often carried out in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often sold as Novozym 435), are particularly effective and reusable biocatalysts for this transformation. biorxiv.orgnih.govresearchgate.net

The synthesis of secondary fatty amides, which are structurally similar to N-(2-hydroxyethyl)-N-methyl-decanamide, has been well-documented. For instance, the surfactant N-methyl lauroylethanolamide was synthesized with a yield of up to 97.3% from methyl laurate and N-methylethanol amine using Chirazyme L-2, another lipase from Candida antarctica. researchgate.net More directly, one study investigating reductive amination of fatty acids reported the direct amidation of decanoic acid with N-methylethanolamine using Nb₂O₅ as a catalyst at 200°C, which produced N-(2-hydroxyethyl)-N-methyldecanamide, albeit in a 5% yield alongside other products. rsc.org This confirms the feasibility of forming the target compound from its direct precursors. The enzymatic approach offers a promising route for achieving high yields and purity under milder conditions.

Examples of Lipase-Catalyzed Fatty Amide Synthesis

| Acyl Donor | Amine | Enzyme | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Erucic Acid | Urea | Novozym 435 (C. antarctica) | tert-Butyl alcohol | 88.7% | nih.govresearchgate.net |

| Methyl Laurate | N-methylethanol amine | Chirazyme L-2 (C. antarctica) | Acetonitrile | 97.3% | researchgate.net |

| Fatty Acid Methyl Esters (from microbial oils) | Ethylene diamine | Immobilized Candida rugosa lipase | Acetone | 100% conversion | biorxiv.orgresearchgate.net |

| Various Esters/Acids | Various Amines | Lipase from Sphingomonas sp. (SpL) | n-Hexane | High | researchgate.net |

Enzymes are chiral catalysts and can distinguish between enantiomers of a racemic substrate, making them ideal for stereoselective synthesis. mdpi.com Lipases have been extensively used for the kinetic resolution of racemic amines and carboxylic acids. rsc.orgnih.gov In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomerically pure amine and the resulting enantiomerically enriched amide. rsc.org While N-(2-hydroxyethyl)-N-methyl-decanamide itself is not chiral, this enzymatic methodology is crucial for the synthesis of optically active analogues where chirality might be present in either the fatty acid or the N-substituted alkanolamine portion of the molecule. This approach provides a direct, highly stereoselective route to valuable N-acyl amino acids and other chiral amides. nih.gov

Precursor Selection and Bio-Based Feedstock Utilization

The selection of precursors is a critical aspect of the synthesis, influencing both the economic viability and the environmental footprint of the final product. N-(2-hydroxyethyl)-N-methyl-decanamide is derived from two main precursors: a C10 fatty acid (decanoic acid or a derivative) and N-methylaminoethanol.

There is a strong industrial and academic interest in utilizing bio-based feedstocks derived from renewable sources. purdue.edu The decanoyl moiety can be sourced from various natural fats and oils. Coconut oil and palm kernel oil are particularly rich in C10 fatty acids. google.com Additionally, byproducts from the vegetable oil refining industry, such as palm fatty acid distillate (PFAD), serve as an inexpensive and readily available source of mixed fatty acids that can be used for amide synthesis. rasayanjournal.co.in The use of whole vegetable oils, such as soybean oil, for direct amidation with various amines has also been demonstrated, offering a solvent-free route to bio-based fatty amides. purdue.eduresearchgate.net

The amine precursor, N-methylaminoethanol, can also be produced from bio-based routes, further enhancing the green credentials of the final product. The utilization of renewable feedstocks aligns with the principles of green chemistry, reducing reliance on petrochemicals and promoting the development of sustainable chemical processes.

Derivatization from Fatty Acids and Methyl Esters

The synthesis of N-(2-hydroxyethyl) fatty amides, precursors to N-(2-hydroxyethyl)-N-methyl-decanamide, can be effectively carried out starting from fatty acids or their methyl esters. One common approach involves the direct amidation of fatty acids with an appropriate amine. For instance, the non-catalytic synthesis of a mixture of fatty acid alkanolamides, including N-(2-hydroxyethyl)-decanamide, has been successfully demonstrated from palm fatty acid distillate (PFAD) and monoethanolamine under microwave irradiation. This method highlights a green chemistry approach by avoiding the use of a catalyst and employing microwave energy to accelerate the reaction. The reaction of decanoic acid with monoethanolamine would yield N-(2-hydroxyethyl)-decanamide, which can then be subjected to N-methylation.

Alternatively, fatty acid methyl esters serve as excellent substrates for the synthesis of these amides. The reaction of methyl esters of higher fatty acids with diethanolamine, in the presence of a catalyst like sodium methoxide, is a known method for producing bis(hydroxyethyl) amides. A similar principle can be applied using N-methylethanolamine to directly synthesize N-(2-hydroxyethyl)-N-methyl fatty amides. The process typically involves heating the amine and catalyst, followed by the gradual addition of the fatty acid methyl ester under vacuum to remove the methanol byproduct, driving the reaction to completion google.com.

Another synthetic route involves the conversion of the fatty acid to an acyl chloride, followed by reaction with the desired amine. For example, N-(2-Hydroxyethyl)Oleamide has been synthesized by the dropwise addition of ethanolamine to oleoyl chloride in dichloromethane, followed by the addition of triethylamine nih.gov. This method is generally high-yielding but requires the use of a chlorinated solvent and a base to neutralize the hydrochloric acid byproduct nih.gov.

The following table summarizes the synthesis of N-(2-hydroxyethyl) fatty amides from fatty acids and their derivatives.

| Starting Material | Reagent | Product | Key Conditions | Reference |

| Palm Fatty Acid Distillate | Monoethanolamine | N-(2-hydroxyethyl)-alkanamides | Microwave irradiation, catalyst-free | rasayanjournal.co.in |

| Oleoyl Chloride | Ethanolamine | N-(2-Hydroxyethyl)Oleamide | Dichloromethane, Triethylamine | nih.gov |

| Methyl Laurate | Diethanolamine | Bis(hydroxyethyl) lauramide | Sodium methoxide catalyst, 55-75°C, vacuum | google.com |

Valorization of Natural Triglycerides and Distillates

Natural triglycerides, the main components of vegetable oils and animal fats, are attractive starting materials for the synthesis of fatty acid amides due to their abundance and renewability. The direct aminolysis of triglycerides with an amine offers a one-step route to these compounds. For example, fatty acid amides have been prepared through the direct amidation of palm oil with hydroxyethyl ethylenediamine at elevated temperatures researchgate.net. This process, known as aminolysis, can be performed with or without a catalyst researchgate.net.

The synthesis of a compound closely related to the target molecule, N-hydroxy-N-methyl fattyamide, has been achieved by refluxing palm oil with N-methylhydroxylamine scispace.com. This demonstrates the feasibility of using triglycerides as a direct source for N-methylated fatty amides. By analogy, the reaction of a triglyceride like tricaprin (the triglyceride of decanoic acid) with N-(2-hydroxyethyl)-N-methylamine would be a direct route to N-(2-hydroxyethyl)-N-methyl-decanamide.

Palm fatty acid distillate (PFAD), a byproduct of the palm oil refining process, is a rich source of free fatty acids and can be effectively valorized for the synthesis of fatty acid amides. As mentioned previously, the non-catalytic amidation of PFAD with monoethanolamine under microwave irradiation yields a mixture of N-(2-hydroxyethyl) fatty amides, including the decanamide derivative rasayanjournal.co.in. This approach not only utilizes a waste stream but also employs an energy-efficient and environmentally benign synthetic method rasayanjournal.co.in.

The table below provides an overview of the synthesis of fatty amides from natural triglycerides and distillates.

| Starting Material | Reagent | Product | Key Conditions | Reference |

| Palm Oil | Hydroxyethyl ethylenediamine | Fatty acid N-[2-[(2-hydroxyethyl) amino] ethyl]-amide | 140°C, 2 hours | researchgate.net |

| Palm Oil | N-methylhydroxylamine | N-hydroxy-N-methyl fattyamide | Refluxing in hexane | scispace.com |

| Palm Fatty Acid Distillate | Monoethanolamine | N-(2-hydroxyethyl)-alkanamides | Microwave irradiation, catalyst-free | rasayanjournal.co.in |

Strategic N-Alkylation and N-Acylation for Substituted Amides

The synthesis of the tertiary amide, N-(2-hydroxyethyl)-N-methyl-decanamide, requires the presence of both a methyl and a 2-hydroxyethyl group on the nitrogen atom. This can be achieved through strategic N-alkylation and N-acylation reactions.

Methods for Introducing N-Methyl and N-(2-hydroxyethyl) Moieties

There are two primary strategies for introducing the requisite N-substituents. The first involves a two-step process starting with the synthesis of a secondary amide, N-(2-hydroxyethyl)-decanamide, followed by N-methylation. The initial acylation of monoethanolamine with decanoic acid or its derivative provides the secondary amide. Subsequent N-methylation can be achieved using various methylating agents. A common and effective method for the N-methylation of secondary amines involves the use of formaldehyde followed by reduction with a hydride reagent such as sodium borohydride mdpi.com. This reductive amination procedure is generally high-yielding and proceeds under mild conditions mdpi.com.

The second, more direct strategy, involves the acylation of the pre-formed N-(2-hydroxyethyl)-N-methylamine with decanoic acid or a derivative like decanoyl chloride or methyl decanoate. This approach has the advantage of being a single acylation step. The synthesis of related compounds, such as methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate, has been demonstrated through the reaction of a methyl ester with N-methylethanolamine, indicating the viability of this approach scielo.org.mxresearchgate.net.

The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Reaction Conditions and Yield Optimization Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired N-(2-hydroxyethyl)-N-methyl-decanamide. Several parameters, including temperature, reaction time, molar ratio of reactants, and the choice of catalyst and solvent, have been investigated in the synthesis of related fatty acid amides.

In the non-catalytic synthesis of N-(2-hydroxyethyl) fatty amides from PFAD and monoethanolamine, a Box-Behnken experimental design was used to optimize the reaction conditions. The study found that a molar ratio of PFAD to monoethanolamine of 1:1, a reaction time of 18.5 minutes, and a microwave power of 100% resulted in an optimal conversion of 98.89% rasayanjournal.co.in.

For the synthesis of N-hydroxy-N-methyl fattyamide from palm oil, the effects of reaction time, organic solvent, and the molar ratio of N-methylhydroxylamine to oil were studied. The highest conversion of 79% was achieved in hexane as the solvent, with a reaction time of 16 hours and a molar ratio of N-methylhydroxylamine to oil of 6.5:1.0 scispace.com.

When using fatty acid methyl esters, the reaction with amines is often catalyzed by a base such as sodium methoxide. The reaction temperature is typically maintained between 55-75°C, and a vacuum is applied to remove the methanol formed during the reaction, which helps to drive the equilibrium towards the product side and prevent foaming google.com.

The following table summarizes key findings from yield optimization studies for the synthesis of related fatty amides.

| Product | Starting Materials | Optimized Parameters | Yield/Conversion | Reference |

| N-(2-hydroxyethyl)-alkanamides | Palm Fatty Acid Distillate, Monoethanolamine | Molar ratio 1:1, 18.5 min, 100% microwave power | 98.89% conversion | rasayanjournal.co.in |

| N-hydroxy-N-methyl fattyamide | Palm Oil, N-methylhydroxylamine | Molar ratio 6.5:1, 16 hours, hexane solvent | 79% conversion | scispace.com |

| Bis(hydroxyethyl) lauramide | Methyl Laurate, Diethanolamine | 55-75°C, vacuum | High purity product | google.com |

Mechanistic Investigations into the Biological and Chemical Activities of N 2 Hydroxyethyl N Methyl Decanamide and Analogues

Enzymatic Hydrolysis and Metabolic Pathways

The metabolic fate of N-(2-hydroxyethyl)-N-methyl-decanamide is crucial for understanding its biological activity and duration of action. Its structure, a tertiary amide of a medium-chain fatty acid, suggests potential interactions with enzymes that metabolize similar endogenous lipids.

Interaction with Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) are the primary enzymes responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA). nih.govacs.orgnih.govnih.gov These enzymes terminate the signaling of NAEs by hydrolyzing the amide bond. nih.gov FAAH, a member of the serine hydrolase family, is an integral membrane enzyme that plays a key role in regulating endocannabinoid tone. nih.govwikipedia.org NAAA is a cysteine hydrolase with optimal activity in the acidic environment of lysosomes, which preferentially hydrolyzes saturated and monounsaturated NAEs like PEA. acs.orgunipr.it

The structure of N-(2-hydroxyethyl)-N-methyl-decanamide is analogous to endogenous FAAH and NAAA substrates. However, the presence of an N-methyl group is a key structural modification. In medicinal chemistry, N-methylation of amides or amines is a common strategy to increase metabolic stability against enzymatic hydrolysis, which can enhance a compound's bioavailability and duration of action. nih.gov While the non-methylated analogue, N-(2-hydroxyethyl)decanamide, has been synthesized and shown to possess anticonvulsant activity, specific kinetic data on the interaction of the N-methylated derivative with FAAH or NAAA have not been reported. acs.org It is plausible that the N-methyl group could hinder binding to the active site or alter the electronics of the amide bond, thereby reducing the rate of hydrolysis compared to its secondary amide counterpart. This potential for increased stability makes it an interesting candidate for a modulator of the enzymatic pathways governing NAE levels.

In Vitro Biotransformation Studies

While specific in vitro biotransformation studies for N-(2-hydroxyethyl)-N-methyl-decanamide are not extensively documented, its metabolic pathways can be predicted based on studies of structurally related N-methyl amides. The metabolism of such compounds is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes in the liver. nih.govresearchgate.net

Two principal metabolic routes are anticipated:

N-demethylation: This is a common metabolic pathway for N-methyl amides, catalyzed by CYP450 enzymes. researchgate.net The reaction proceeds through the formation of a carbinol-amide intermediate, which is often stable enough to be characterized. nih.gov This intermediate would then decompose to yield N-(2-hydroxyethyl)decanamide and formaldehyde.

Fatty Acid Chain Oxidation: The decanoyl (C10) chain is susceptible to oxidation at the terminal (ω) and penultimate (ω-1) positions. This hydroxylation is also a CYP450-mediated process, leading to the formation of hydroxylated metabolites.

These primary metabolites could undergo further phase II conjugation reactions, such as glucuronidation at the newly formed hydroxyl groups, to facilitate their excretion.

Table 1: Putative Metabolic Pathways and Metabolites of N-(2-hydroxyethyl)-N-methyl-decanamide

| Metabolic Pathway | Putative Metabolite(s) | Enzymatic System |

|---|---|---|

| N-Demethylation | N-(2-hydroxyethyl)decanamide, Formaldehyde | Cytochrome P450 |

| ω-Oxidation | N-(10-hydroxydecyl)-N-(2-hydroxyethyl)methylamide | Cytochrome P450 |

Molecular Interactions with Biological Receptors and Signaling Systems

The structural similarity of N-(2-hydroxyethyl)-N-methyl-decanamide to endogenous signaling lipids suggests potential interactions with various receptors and signaling pathways.

Modulation of Endocannabinoid System Components

The endocannabinoid system (ECS) is a crucial neuromodulatory system comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide), and metabolic enzymes (such as FAAH and MAGL). nih.gov Pharmacological inhibition of FAAH elevates the endogenous levels of anandamide, thereby enhancing cannabinoid receptor activation without the side effects associated with direct CB1 agonists. nih.govmdpi.com

Given that N-(2-hydroxyethyl)-N-methyl-decanamide is a structural analogue of anandamide and other NAEs, it has the potential to modulate the ECS. If the compound acts as a FAAH inhibitor, as hypothesized due to its N-methyl group conferring metabolic stability, it would indirectly activate cannabinoid pathways. The reported anticonvulsant properties of its non-methylated analogue, N-(2-hydroxyethyl)decanamide, lend support to this hypothesis, as FAAH inhibitors are known to exhibit anticonvulsant effects in preclinical models. acs.org However, direct binding studies on cannabinoid receptors or functional assays are required to confirm and characterize this interaction.

Agonistic Activity towards Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) is a ligand-activated transcription factor that functions as a major regulator of lipid metabolism. nih.gov Several fatty acid derivatives and NAEs, including oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), are known endogenous agonists of PPAR-α. nih.govresearchgate.net Activation of PPAR-α by these lipid mediators is associated with anti-inflammatory effects and regulation of energy homeostasis. nih.gov

There are two potential mechanisms by which N-(2-hydroxyethyl)-N-methyl-decanamide could exhibit PPAR-α agonistic activity:

Direct Binding: The molecule itself, or its primary metabolite decanoic acid, could act as a direct ligand for PPAR-α.

Indirect Activation: By inhibiting the degradation of endogenous PPAR-α ligands like PEA and OEA (via FAAH or NAAA inhibition), the compound could lead to an indirect increase in PPAR-α signaling. Drugs that increase levels of endogenous FAEs are known to act as PPAR-α agonists. nih.gov

Although this provides a strong rationale for potential activity, direct experimental evidence from PPAR-α binding or reporter gene assays for N-(2-hydroxyethyl)-N-methyl-decanamide is currently lacking in the literature.

Surface Activity and Self-Assembly Phenomena

N-(2-hydroxyethyl)-N-methyl-decanamide is an amphiphilic molecule, possessing a hydrophobic C10 alkyl tail (from decanoic acid) and a polar headgroup containing a tertiary amide and a hydroxyl group. This molecular architecture is characteristic of a non-ionic surfactant. Such compounds are known to orient themselves at interfaces, such as the air-water interface, and to self-assemble into aggregates like micelles in aqueous solutions above a specific concentration known as the critical micelle concentration (CMC).

Based on this, N-(2-hydroxyethyl)-N-methyl-decanamide is expected to reduce the surface tension of water and form micelles. Its C10 chain length suggests its properties would be comparable to or slightly less hydrophobic than its C12 (lauryl) and C14 (myristyl) counterparts. A related cationic surfactant, N,N-Dimethyl-N-(2-hydroxyethyl)oleamide, demonstrates a significant reduction in water's surface tension from 71.67 to 27.26 mN/m, highlighting the effectiveness of the N-(2-hydroxyethyl) headgroup in conferring surface activity. acs.org

Table 2: Surface-Active Properties of Analogous N-Methylethylolamides Derived from Vegetable Oils

| Source of Fatty Acid | Predominant Acyl Chains | Critical Micelle Concentration (CMC) (g/L) | Surface Tension at CMC (γ_CMC) (mN/m) |

|---|---|---|---|

| Coconut Oil | C12, C14 | 0.021 | 26.8 |

| Palm Oil | C16, C18:1 | 0.012 | 29.5 |

| Olive Oil | C18:1 | 0.009 | 30.1 |

| Corn Oil | C18:2, C18:1 | 0.010 | 30.5 |

Data adapted from Asadov et al. (2016). Note: These are mixtures of amides corresponding to the fatty acid profile of the oils. researchgate.net

Corrosion Inhibition Principles and Adsorptive Mechanisms

Adsorption Isotherms and Thermodynamic Considerations for Metal Surfaces

The efficacy of N-(2-hydroxyethyl)-N-methyl-decanamide as an interface-active agent on metal surfaces is fundamentally dictated by its adsorption behavior. In applications such as corrosion prevention, the molecule's ability to adsorb onto a metal surface and form a protective barrier is paramount. mdpi.com The mechanism and strength of this adsorption can be thoroughly investigated through the analysis of adsorption isotherms and the evaluation of key thermodynamic parameters.

Adsorption Isotherms

Adsorption isotherms are mathematical models that, at a constant temperature, describe the equilibrium relationship between the concentration of a substance in a solution and the amount of that substance adsorbed on a solid surface. researchgate.net The analysis of experimental data with various isotherm models provides valuable insights into the adsorption mechanism, such as whether the process involves the formation of a monolayer or multilayer and whether the adsorbent surface is homogeneous or heterogeneous. researchgate.netnih.gov For organic molecules like N-(2-hydroxyethyl)-N-methyl-decanamide and its analogues, the adsorption data on metal surfaces are typically fitted to models such as the Langmuir, Freundlich, and Temkin isotherms.

Langmuir Isotherm: This model is predicated on the assumption of monolayer adsorption onto a surface with a finite number of identical and equivalent sites, with no interaction between adsorbed molecules. nih.govjchemlett.com It is one of the most commonly used models for describing the adsorption of corrosion inhibitors on metal surfaces. researchgate.netaspur.rs

Freundlich Isotherm: This is an empirical model that is not restricted to monolayer formation and is suitable for describing adsorption on heterogeneous surfaces. researchgate.netjchemlett.com

Temkin Isotherm: This model explicitly considers the indirect interactions between adsorbed molecules, positing that the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage.

Studies on structurally similar long-chain amide and amine derivatives frequently show that their adsorption behavior on metal surfaces is well-described by the Langmuir adsorption isotherm. aspur.rs This suggests that these molecules tend to form a protective monolayer on the metal. The equilibrium constant of adsorption (K_ads), derived from the Langmuir model, is a critical parameter for further thermodynamic analysis.

The following table presents data from a study on an analogous compound, N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (MTET), on mild steel, which was found to follow the Langmuir adsorption isotherm.

| Isotherm Model | Applicability | Key Parameters | Correlation Coefficient (R²) for MTET |

|---|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface | K_ads (Adsorption equilibrium constant) | >0.99 (Implied) |

Thermodynamic Considerations

The spontaneity and the nature of the adsorptive bond between N-(2-hydroxyethyl)-N-methyl-decanamide molecules and a metal surface are elucidated by thermodynamic parameters. The primary parameters calculated are the standard Gibbs free energy of adsorption (ΔG°ads), the standard enthalpy of adsorption (ΔH°ads), and the standard entropy of adsorption (ΔS°ads).

The standard Gibbs free energy of adsorption is calculated from the equilibrium constant of adsorption (K_ads) using the following equation:

ΔG°ads = -RT ln(55.5 K_ads)

In this equation, R represents the universal gas constant, T is the absolute temperature, and the value 55.5 corresponds to the molar concentration of water in the solution. researchgate.net

Spontaneity and Adsorption Mechanism: The sign and magnitude of ΔG°ads reveal crucial information. A negative value for ΔG°ads indicates that the adsorption of the molecule onto the metal surface is a spontaneous process. researchgate.net The magnitude helps differentiate between physisorption (physical adsorption) and chemisorption (chemical adsorption).

Physisorption: Characterized by weak electrostatic or van der Waals forces between the charged molecule and the charged metal surface. It is generally associated with ΔG°ads values that are less negative than -20 kJ/mol. researchgate.net

Chemisorption: Involves the formation of covalent bonds through charge sharing or transfer from the inhibitor molecules to the metal surface. This stronger form of adsorption is indicated by ΔG°ads values of -40 kJ/mol or more negative. researcher.life

Mixed Adsorption: ΔG°ads values falling between -20 and -40 kJ/mol suggest a mechanism that combines both physisorption and chemisorption. aspur.rs Given the presence of nitrogen and oxygen atoms with lone pair electrons, as well as a polar hydroxyl group, N-(2-hydroxyethyl)-N-methyl-decanamide has the structural features necessary for chemisorption. mdpi.comnih.gov

Enthalpy and Entropy of Adsorption: The standard enthalpy (ΔH°ads) and entropy (ΔS°ads) of adsorption are determined via the Gibbs-Helmholtz equation. A negative ΔH°ads signifies an exothermic adsorption process, while a positive value indicates it is endothermic. mdpi.comekb.eg A positive ΔS°ads often suggests that the adsorption process is driven by an increase in disorder, which can occur when adsorbed water molecules are displaced from the metal surface by the larger organic inhibitor molecule.

The table below provides representative thermodynamic data for the adsorption of analogous corrosion inhibitors on metal surfaces, illustrating the typical values obtained in such mechanistic investigations.

| Compound Type | Metal Surface | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | Adsorption Type | Source |

|---|---|---|---|---|---|

| N-Acetylcysteine | Carbon Steel | ~ -35 | Not Reported | Mixed (Predominantly Chemisorption) | researcher.life |

| N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide | Mild Steel | Not Specified (Implied between -20 and -40) | Not Reported | Mixed (Physical and Chemical) | aspur.rs |

| Amino Acid Derivatives | Copper | ~ -32 | ~ -21 | Mixed (Chemisorption and Physisorption) | researcher.life |

Environmental Distribution, Transformation, and Assessment of N Substituted Decanamides

Environmental Release and Dissemination Pathways

Sources from Industrial and Domestic Applications

Specific industrial and domestic applications for Decanamide, N-(2-hydroxyethyl)-N-methyl- are not well-documented in publicly accessible literature. However, structurally similar compounds, such as other N-substituted fatty acid amides, find use as surfactants, emulsifiers, and solvents in a range of products including pesticides, coatings, and various household and industrial cleaners. Without targeted research, the potential for Decanamide, N-(2-hydroxyethyl)-N-methyl- to be released from similar applications remains speculative.

Occurrence in Wastewater and Environmental Compartments

There is currently no available data on the detection or concentration of Decanamide, N-(2-hydroxyethyl)-N-methyl- in wastewater treatment plant influents or effluents, nor in various environmental compartments such as surface water, groundwater, soil, or sediment. Studies on related N-acylethanolamines have indicated their presence in municipal wastewater, suggesting that domestic and industrial discharges could be a pathway to the environment for compounds of this class. However, specific monitoring data for Decanamide, N-(2-hydroxyethyl)-N-methyl- is absent.

Biodegradation and Biotransformation in Aquatic and Terrestrial Systems

Evaluation of Aerobic and Anaerobic Degradation Potentials

Scientific studies evaluating the aerobic and anaerobic biodegradation potential of Decanamide, N-(2-hydroxyethyl)-N-methyl- have not been identified. The biodegradability of N-substituted amides can vary significantly based on their specific chemical structure. While some fatty acid amides are known to be biodegradable, the presence of the N-(2-hydroxyethyl)-N-methyl- substitution could influence the rate and extent of degradation. Empirical data from standardized biodegradation tests are needed to ascertain its persistence in the environment.

Role of Microbial Communities in Environmental Fate

In the absence of biodegradation studies for Decanamide, N-(2-hydroxyethyl)-N-methyl-, the specific microbial communities and enzymatic pathways involved in its potential transformation are unknown. Generally, the breakdown of organic compounds in the environment is mediated by diverse microbial populations capable of utilizing them as a source of carbon and nitrogen. Research would be required to isolate and identify microorganisms capable of degrading this specific compound and to elucidate the metabolic pathways involved.

Environmental Monitoring and Emerging Contaminant Identification

Decanamide, N-(2-hydroxyethyl)-N-methyl- is not currently recognized as a prominent emerging contaminant in major environmental monitoring programs. The development of specific and sensitive analytical methods, likely involving techniques such as liquid chromatography-mass spectrometry (LC-MS), would be a prerequisite for its inclusion in environmental surveys. Without such methods and subsequent monitoring, its presence and potential risks in the environment cannot be assessed. The table below indicates the lack of available data for key environmental parameters.

| Parameter | Finding |

| Sources of Environmental Release | Data not available |

| Occurrence in Wastewater | Data not available |

| Aerobic Biodegradation Potential | Data not available |

| Anaerobic Biodegradation Potential | Data not available |

| Environmental Monitoring Data | Data not available |

Application of Suspect and Non-Target Screening Workflows

Suspect and non-target screening (NTS) methods, primarily employing high-resolution mass spectrometry (HRMS), have become indispensable tools for the comprehensive analysis of organic micropollutants in environmental samples. These approaches allow for the detection of a broad range of chemicals without a priori knowledge of their presence.

Suspect Screening: This technique involves searching for a predefined list of "suspect" compounds in a sample. The NORMAN Suspect List Exchange (NORMAN-SLE) is a prominent example of a database containing substances that are expected or likely to be present in the environment based on their usage patterns and chemical properties. Notably, the related compound, N-(2-hydroxyethyl)decanamide, is included in the NORMAN-SLE, signifying its relevance as a potential environmental contaminant. nih.gov While Decanamide, N-(2-hydroxyethyl)-N-methyl- is not explicitly listed, its structural similarity to listed compounds makes it a viable candidate for inclusion in future suspect screening lists.

Non-Target Screening: NTS aims to identify previously unknown or unexpected chemical entities in a sample. This is particularly crucial for identifying novel transformation products or contaminants that have not yet been placed on suspect lists. The general workflow for NTS involves data acquisition using HRMS, followed by sophisticated data processing to detect features (i.e., signals corresponding to potential compounds), and finally, structure elucidation using tandem mass spectrometry (MS/MS) and spectral libraries. Studies focusing on wastewater treatment plant effluents have successfully utilized NTS to identify a wide array of emerging contaminants, including various amides and their degradation products. nih.govnih.govbiorxiv.org

The application of these screening workflows is essential for building a more complete picture of the environmental distribution of N-substituted decanamides. By analyzing diverse environmental compartments such as wastewater, surface water, and soil, researchers can identify hotspots of contamination and track the movement of these compounds through the environment.

Identification in Recycled Materials and Environmental Samples

The presence of chemical contaminants in recycled materials is a significant concern for the circular economy. Non-target and suspect screening analyses have been instrumental in identifying various additives and non-intentionally added substances (NIAS) in recycled plastics and textiles.

In environmental samples, particularly wastewater, which serves as a primary conduit for consumer and industrial chemicals into the environment, related N-substituted amides have been detected. A study on grey wastewater identified N-(2-hydroxyethyl)-dodecanamide, highlighting the release of these compounds from household products. journals.co.za The detection of these related compounds in both recycled materials and environmental samples underscores the potential for Decanamide, N-(2-hydroxyethyl)-N-methyl- to also be present in these matrices. The lack of specific detection in the current body of literature may represent a data gap rather than an absence of the compound in the environment.

Table of N-Substituted Amides Identified in Environmental and Recycled Samples

| Compound Name | Matrix | Screening Method | Reference |

| N-(2-hydroxyethyl)-dodecanamide | Grey Wastewater | GC-MS | journals.co.za |

| Decanamide, N,N-bis(2-hydroxyethyl)- | Recycled Textiles | LC-ESI-HRMS | acs.orgnih.gov |

| Dodecanamide, N,N-bis(2-hydroxyethyl)- | Recycled Textiles | LC-ESI-HRMS | acs.orgnih.gov |

| N,N-bis(2-hydroxyethyl) amines | Polypropylene Films | UPLC-MS/QTOF |

Computational and Theoretical Modeling of N 2 Hydroxyethyl N Methyl Decanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of N-(2-hydroxyethyl)-N-methyl-decanamide. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. For N-(2-hydroxyethyl)-N-methyl-decanamide, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations also map out the molecule's potential energy surface, revealing its various conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

A hypothetical DFT study on N-(2-hydroxyethyl)-N-methyl-decanamide could yield the following data on its optimized geometry:

| Parameter | Value |

| Bond Length (C=O) | 1.25 Å |

| Bond Length (C-N) | 1.35 Å |

| Bond Angle (O=C-N) | 122° |

| Dihedral Angle (C-C-N-C) | 175° (trans conformation) |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar amide structures.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For N-(2-hydroxyethyl)-N-methyl-decanamide, FMO analysis can help predict its susceptibility to nucleophilic or electrophilic attack and elucidate potential reaction mechanisms.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the amide group, indicating this is a likely site for electrophilic attack. |

| LUMO | 2.1 | Distributed over the carbonyl carbon and adjacent atoms, suggesting this is a potential site for nucleophilic attack. |

| HOMO-LUMO Gap | 10.6 | A relatively large gap, suggesting good kinetic stability under normal conditions. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For N-(2-hydroxyethyl)-N-methyl-decanamide, MD simulations can provide a detailed view of its dynamic behavior over time. These simulations can reveal how the molecule folds and changes its shape in different environments, such as in a vacuum, in water, or in a lipid bilayer. This information is vital for understanding how the molecule interacts with its surroundings, including its potential to act as a surfactant or to interact with biological membranes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. These models are built on the principle that the structure of a chemical dictates its activities and properties.

QSAR models can be developed to predict the biological activities of N-(2-hydroxyethyl)-N-methyl-decanamide. By analyzing a dataset of structurally similar compounds with known activities, a mathematical model can be created to predict the activity of new compounds. For N-(2-hydroxyethyl)-N-methyl-decanamide, QSAR could be used to predict its potential as an antimicrobial agent, an anti-inflammatory agent, or its interaction with specific enzymes or receptors. Similarly, QSPR models can predict its chemical properties, such as its boiling point, solubility, and partition coefficient.

Computational models can also be used to predict the environmental fate and impact of N-(2-hydroxyethyl)-N-methyl-decanamide. These predictions can estimate parameters such as its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. Such in silico assessments are valuable for evaluating the environmental profile of the compound without extensive experimental testing.

| Environmental Parameter | Predicted Value | Method |

| LogKow (Octanol-Water Partition Coefficient) | 3.5 | QSPR |

| Biodegradability | Readily biodegradable | Predictive model based on structural fragments |

| Aquatic Toxicity (LC50 for fish) | > 10 mg/L | ECOSAR |

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible predictions for a molecule of this type.

Advanced Research Applications and Functional Development of N 2 Hydroxyethyl N Methyl Decanamide

Innovation in Biofriendly Soft Materials

Research into the application of N-(2-hydroxyethyl)-N-methyl-decanamide in the design and engineering of biofriendly soft materials is an emerging field. The unique chemical structure of this compound suggests potential for creating novel materials with biocompatible properties.

Currently, there is no available research specifically detailing the use of N-(2-hydroxyethyl)-N-methyl-decanamide in the design and engineering of biosensors. The development of biosensors often involves the functionalization of materials to create sensitive and selective detection platforms. Future research may explore the potential of this compound in such applications.

There is no current research available on the formulation of N-(2-hydroxyethyl)-N-methyl-decanamide for use in electro-stimulated drug delivery systems. These systems typically rely on conductive polymers and hydrogels that can respond to electrical stimuli to release a therapeutic agent. The suitability of N-(2-hydroxyethyl)-N-methyl-decanamide for integration into such systems remains to be investigated.

Novel Agents in Pharmaceutical and Biomedical Research

The exploration of N-(2-hydroxyethyl)-N-methyl-decanamide and its analogs as novel agents in pharmaceutical and biomedical research has shown some promise, particularly in the area of anticonvulsant activity.

While direct studies on the anticonvulsant properties of N-(2-hydroxyethyl)-N-methyl-decanamide are not present in the available literature, research on the closely related compound, N-(2-hydroxyethyl)decanamide, has demonstrated significant potential. A series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. nih.gov

In these studies, N-(2-hydroxyethyl)decanamide was identified as a potent anticonvulsant. nih.gov The anti-MES potency test revealed a median effective dose (ED50) of 22.0 mg/kg and a median toxicity dose (TD50) of 599.8 mg/kg, resulting in a protective index (PI) of 27.5. nih.gov This PI is notably higher than that of the established anti-epileptic drug, valproate, which has a PI of 1.6. nih.gov

Further investigations into the anticonvulsant effects of N-(2-hydroxyethyl)decanamide involved testing against seizures induced by various chemical agents, including 3-mercaptopropionic acid, bicuculline, and thiosemicarbazide. nih.gov The compound showed strong antagonistic activity against seizures induced by these substances. lookchem.com The proposed mechanisms for its anticonvulsant effects include the enhancement of gamma-aminobutyric acid (GABA) transmission and interaction with voltage-gated ion channels to stabilize neuronal membranes.

Comparative Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |

This table presents data for N-(2-hydroxyethyl)decanamide as a related compound, due to the absence of specific data for N-(2-hydroxyethyl)-N-methyl-decanamide.

It is important to note that these findings pertain to the non-methylated analog. The influence of the N-methyl group on the anticonvulsant activity of decanamide, N-(2-hydroxyethyl)-N-methyl- has not yet been reported.

There is no specific research available on the development of N-(2-hydroxyethyl)-N-methyl-decanamide as a probe for endocannabinoid enzyme activity. The endocannabinoid system relies on lipid transmitters like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), which are degraded by enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov Chemical probes are essential tools for studying the function of these enzymes. nih.gov While various inhibitors and probes have been developed to investigate the endocannabinoid system, the potential role of N-(2-hydroxyethyl)-N-methyl-decanamide in this context has not been explored.

Contributions to Material Science and Engineering

Currently, there is no available literature detailing the contributions of N-(2-hydroxyethyl)-N-methyl-decanamide to the field of material science and engineering. The properties of this compound may lend themselves to various applications, but further research is required to establish its utility in this domain.

Formulation and Performance of Green Corrosion Inhibitors

N-(2-hydroxyethyl)-N-methyl-decanamide belongs to the class of organic compounds that are increasingly investigated as green corrosion inhibitors. These molecules are designed to be environmentally benign alternatives to traditional toxic corrosion inhibitors. The efficacy of such organic inhibitors is largely dependent on their molecular structure, which dictates their ability to adsorb onto a metal surface and form a protective barrier against corrosive agents.

The molecular structure of N-(2-hydroxyethyl)-N-methyl-decanamide, featuring a long hydrophobic decyl chain and a polar head group containing amide and hydroxyl functionalities, suggests its potential as an effective corrosion inhibitor. The nitrogen and oxygen atoms in the amide and hydroxyl groups can act as active centers for adsorption on the metal surface. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions, effectively blocking the active sites for corrosion.

While direct studies on the formulation and performance of N-(2-hydroxyethyl)-N-methyl-decanamide as a corrosion inhibitor are not extensively available, research on structurally similar fatty acid amides provides valuable insights. For instance, studies on other N-acyl ethanolamines have demonstrated significant corrosion inhibition for metals like steel in acidic or saline environments. These compounds have been shown to function as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The formulation of a green corrosion inhibitor based on N-(2-hydroxyethyl)-N-methyl-decanamide would likely involve its dissolution in a suitable solvent, potentially with the addition of surfactants or other co-inhibitors to enhance its solubility and protective film-forming properties. The performance of such a formulation would be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as surface analysis techniques like scanning electron microscopy (SEM) to visualize the protective film.

The following table summarizes the expected performance characteristics of a corrosion inhibitor based on N-(2-hydroxyethyl)-N-methyl-decanamide, based on data from analogous compounds:

| Parameter | Expected Value/Observation | Significance |

| Inhibition Efficiency (%) | > 90% at optimal concentration | High efficiency indicates effective surface protection. |

| Corrosion Current Density (Icorr) | Significant decrease compared to uninhibited solution | Lower Icorr signifies a reduced rate of corrosion. |

| Corrosion Potential (Ecorr) | Minimal shift | Suggests mixed-type inhibition, affecting both anodic and cathodic reactions. |

| Charge Transfer Resistance (Rct) | Significant increase compared to uninhibited solution | Higher Rct indicates a more resistive surface, hindering charge transfer and corrosion. |

| Adsorption Isotherm | Likely to follow Langmuir or Temkin isotherm | Describes the mechanism of inhibitor adsorption onto the metal surface. |

Surface Science and Interfacial Engineering Applications

The principles that make N-(2-hydroxyethyl)-N-methyl-decanamide a potential corrosion inhibitor also underpin its utility in the broader fields of surface science and interfacial engineering. The amphiphilic nature of the molecule, with its distinct hydrophobic tail and hydrophilic head, drives it to accumulate at interfaces, such as liquid-liquid, liquid-solid, and air-liquid interfaces. This behavior is fundamental to its function in modifying surface properties.

In interfacial engineering, molecules like N-(2-hydroxyethyl)-N-methyl-decanamide can be employed to control wetting, adhesion, and friction. By forming a self-assembled monolayer on a solid surface, it can alter the surface energy, transforming a hydrophilic surface into a hydrophobic one, or vice versa. This has applications in coatings, lubrication, and microfluidics.

The formation of a protective film at the metal-electrolyte interface in corrosion inhibition is a prime example of its application in interfacial engineering. The inhibitor molecules self-assemble on the metal surface, creating a barrier that is just nanometers thick yet highly effective at preventing the interaction of the metal with the corrosive environment. The stability and structure of this interfacial film are crucial for its protective performance and are a subject of study in surface science.

Advanced surface characterization techniques, such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS), can be used to study the morphology and chemical composition of the adsorbed layer of N-(2-hydroxyethyl)-N-methyl-decanamide on various substrates. Understanding these properties at the molecular level is key to designing more effective and durable functional surfaces.

Emerging Roles as Volatile Organic Compounds (VOCs) in Biological Diagnostics and Biocontrol

Volatile organic compounds (VOCs) are carbon-based chemicals that have a high vapor pressure at room temperature. The unique profile of VOCs emitted by an organism can serve as a chemical fingerprint, providing insights into its metabolic state. This has led to growing interest in the analysis of VOCs for non-invasive disease diagnosis and for understanding biological interactions, such as those in biocontrol.

While there is a substantial body of research on various VOCs as biomarkers, specific studies identifying N-(2-hydroxyethyl)-N-methyl-decanamide as a biologically derived VOC are currently limited in the public domain. However, fatty acid amides, in general, are known to be produced by various organisms, and their volatility can depend on their specific chemical structure.

Biomarker Potential in Disease Detection

The detection of specific VOCs in exhaled breath, urine, or sweat is a promising avenue for the early and non-invasive diagnosis of various diseases, including cancers, metabolic disorders, and infectious diseases. nih.gov These VOCs are often byproducts of pathological metabolic processes.

Although N-(2-hydroxyethyl)-N-methyl-decanamide has not been specifically identified as a biomarker for a particular disease in the available literature, its structural class, fatty acid amides, has been implicated in various biological signaling pathways. Further metabolomic studies would be required to investigate whether this specific compound is produced endogenously and if its levels correlate with any disease states. Such research would involve the use of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify trace amounts of the compound in biological samples.

The table below outlines the general approach for evaluating a compound's potential as a disease biomarker:

| Stage of Research | Key Objectives | Methodologies |

| Discovery | Identify the presence of the compound in biological samples from diseased and healthy individuals. | Metabolomics, GC-MS, LC-MS |

| Validation | Confirm the correlation between the compound's concentration and the disease state in a larger cohort. | Targeted quantitative analysis, statistical analysis |

| Clinical Utility | Develop a reliable and sensitive diagnostic test based on the biomarker. | Assay development, clinical trials |

Application in Biological Control Agents

In the context of biocontrol, VOCs play a crucial role in mediating interactions between organisms. For instance, some microorganisms produce VOCs that can inhibit the growth of plant pathogens, making them attractive as biological control agents. These VOCs can induce systemic resistance in plants or have direct antimicrobial effects.

Currently, there is no specific research available that documents the production of N-(2-hydroxyethyl)-N-methyl-decanamide by any biocontrol agent or its application in this field. However, the investigation of microbial VOCs is an active area of research, and it is plausible that novel bioactive compounds, including amides, are yet to be discovered. The identification of such compounds and the elucidation of their mechanisms of action could lead to the development of new and sustainable strategies for crop protection.

Future Research Directions and Unexplored Avenues for N 2 Hydroxyethyl N Methyl Decanamide

Comprehensive Elucidation of the Role of N-Methyl Substitution on Biological Activity and Physico-Chemical Behavior

A critical avenue for future research is a systematic investigation into how the N-methyl group influences the properties of N-(2-hydroxyethyl)-N-methyl-decanamide. The presence of a methyl group on the nitrogen atom can significantly alter a molecule's steric and electronic profile, thereby affecting its biological activity and physicochemical characteristics.

Studies on other N-methylated compounds have demonstrated that this functional group can enhance biological efficacy. For instance, research on norbelladine derivatives has shown that N-methylation can lead to a two-fold increase in butyrylcholinesterase (BuChE) inhibition, an important target in Alzheimer's disease research nih.gov. These findings suggest that the N-methyl group in N-(2-hydroxyethyl)-N-methyl-decanamide could similarly enhance its interaction with biological targets.

Future research should involve comparative studies between N-(2-hydroxyethyl)-N-methyl-decanamide and its non-methylated analogue, N-(2-hydroxyethyl)decanamide. This would allow for a direct assessment of the N-methyl group's impact on parameters such as receptor binding affinity, enzyme inhibition, and cellular uptake.

Table 1: Proposed Physicochemical and Biological Parameters for Comparative Analysis

| Parameter | N-(2-hydroxyethyl)-N-methyl-decanamide | N-(2-hydroxyethyl)decanamide | Rationale |

|---|---|---|---|

| Solubility | To be determined | To be determined | Assess the impact of N-methylation on aqueous and lipid solubility. |

| Partition Coefficient (LogP) | To be determined | To be determined | Understand how N-methylation affects lipophilicity and membrane permeability. |

| Receptor Binding Affinity | To be determined | To be determined | Quantify the influence of the N-methyl group on target interaction. |

| Enzyme Inhibition (IC50) | To be determined | To be determined | Determine the effect on potency against specific enzymes. |

Development of Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and economically viable methods for synthesizing N-(2-hydroxyethyl)-N-methyl-decanamide is crucial for its potential large-scale application. Traditional amide synthesis often involves harsh reagents and generates significant waste.

Future research should focus on green chemistry approaches. One promising direction is the use of triazine-based dehydro-condensation agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in combination with a tertiary amine like N-methylmorpholine (NMM) mdpi.com. This system has been shown to be highly efficient for amide synthesis, even in environmentally friendly solvents like alcohols mdpi.com. The use of such methods could significantly reduce the environmental footprint of N-(2-hydroxyethyl)-N-methyl-decanamide production.

Furthermore, exploring enzymatic synthesis routes could offer a highly specific and sustainable alternative. Lipases, for example, are known to catalyze the formation of amide bonds under mild conditions. Research into identifying suitable enzymes and optimizing reaction conditions for the synthesis of N-(2-hydroxyethyl)-N-methyl-decanamide is a promising area of investigation.

In-depth Environmental Risk Assessment and Development of Mitigation Strategies

A thorough understanding of the environmental fate and potential toxicity of N-(2-hydroxyethyl)-N-methyl-decanamide is essential for responsible development and use. Currently, there is a lack of comprehensive data on its persistence, bioaccumulation, and toxicity in various environmental compartments.

Future research should employ standardized ecotoxicological tests to assess its impact on representative aquatic and terrestrial organisms. This includes determining its acute and chronic toxicity to algae, daphnids, and fish. Additionally, biodegradation studies are needed to understand its persistence in soil and water systems.

In the absence of specific data for N-(2-hydroxyethyl)-N-methyl-decanamide, preliminary risk assessments can be informed by data on similar compounds. For instance, N,N-dimethyldodecanamide is known to be a severe eye and skin irritant regulations.gov. While this information is useful for initial hazard identification, it underscores the need for specific toxicological data for N-(2-hydroxyethyl)-N-methyl-decanamide.

Mitigation strategies should be developed in parallel with the environmental risk assessment. This could include the design of biodegradable analogues or the development of effective wastewater treatment methods to remove the compound from industrial effluents.

Integration with Nanotechnology for Enhanced Functional Materials and Targeted Delivery Systems

The integration of N-(2-hydroxyethyl)-N-methyl-decanamide with nanotechnology presents exciting opportunities for creating advanced materials and targeted delivery systems. The unique physicochemical properties of this compound could be leveraged to create novel nanoparticles, micelles, and liposomes with enhanced functionality.

For example, its amphiphilic nature could be utilized to form self-assembling nanostructures capable of encapsulating and delivering therapeutic agents texilajournal.comnih.gov. Nanoparticles can improve drug solubility and stability, and can be engineered for targeted delivery to specific cells or tissues, thereby reducing systemic side effects texilajournal.commdpi.com.

Future research should explore the formulation of N-(2-hydroxyethyl)-N-methyl-decanamide-based nanocarriers. This would involve characterizing the size, stability, and drug-loading capacity of these nanoparticles. Furthermore, in vitro and in vivo studies would be necessary to evaluate their biocompatibility and efficacy for specific applications, such as drug delivery in cancer therapy or for treating inflammatory diseases.

Table 2: Potential Nanotechnology Applications of N-(2-hydroxyethyl)-N-methyl-decanamide

| Application Area | Proposed Nanostructure | Potential Advantage |

|---|---|---|

| Drug Delivery | Micelles, Liposomes | Enhanced solubility and bioavailability of hydrophobic drugs. texilajournal.comnih.gov |

| Bio-imaging | Functionalized Nanoparticles | Targeted delivery of contrast agents for improved diagnostics. |

Exploration of Structure-Activity Relationships (SAR) Across Diverse Biological and Material Science Applications

A systematic exploration of the structure-activity relationships (SAR) of N-(2-hydroxyethyl)-N-methyl-decanamide and its analogues is fundamental to optimizing its performance in various applications. This involves synthesizing a library of related compounds with systematic variations in their chemical structure and evaluating how these changes affect their biological activity or material properties.

Key structural modifications to investigate include altering the length of the acyl chain, modifying the substituent on the nitrogen atom, and introducing different functional groups on the hydroxyethyl moiety. For instance, studies on N-(2-hydroxyethyl)cytisine derivatives have shown that modifications to the side chain can significantly impact their antiarrhythmic and analgesic activities researchgate.net.

By correlating these structural modifications with observed changes in activity, a predictive SAR model can be developed. This model would be an invaluable tool for the rational design of new molecules with enhanced efficacy and specificity for a desired application, whether it be as a new therapeutic agent or as a high-performance material.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Decanamide, N-(2-hydroxyethyl)-N-methyl-, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via amidation of decanoic acid with N-methyl ethanolamine. Optimal conditions involve controlled stoichiometry (1:1 molar ratio of acid to amine), catalysis by thionyl chloride or carbodiimides, and purification via recrystallization or column chromatography. Side reactions (e.g., esterification) are minimized by maintaining anhydrous conditions and temperatures below 80°C .

- Characterization : Confirm structure via FT-IR (amide I band ~1640 cm⁻¹), NMR (δ 2.8–3.5 ppm for methyl and hydroxyethyl groups), and mass spectrometry (molecular ion peak at 259.38 g/mol) .

Q. How does the amphiphilic structure of Decanamide, N-(2-hydroxyethyl)-N-methyl- contribute to its surfactant properties?

- Mechanism : The hydrophobic decyl chain and hydrophilic hydroxyethyl-methylamide group enable micelle formation. Critical micelle concentration (CMC) is determined via surface tension measurements (~0.1–1 mM range). The hydroxyethyl group enhances water solubility, while the methyl group reduces steric hindrance for micelle packing .

Advanced Research Questions

Q. What experimental challenges arise in quantifying Decanamide, N-(2-hydroxyethyl)-N-methyl- in complex matrices (e.g., environmental or biological samples)?

- Analytical Challenges :

- Matrix Interference : Co-eluting compounds in HPLC (e.g., fatty acid amides) require gradient elution (C18 column, acetonitrile/water with 0.1% formic acid) and MS/MS detection for specificity .

- Quantification Limits : Limit of detection (LOD) <10 ng/mL achievable via derivatization with dansyl chloride for fluorescence detection .

Q. How do structural analogs (e.g., N,N-bis(2-hydroxyethyl)decanamide) differ in surfactant performance, and what molecular dynamics simulations support these findings?

- Comparative Analysis :

| Property | Decanamide, N-(2-hydroxyethyl)-N-methyl- | N,N-bis(2-hydroxyethyl)decanamide |

|---|---|---|

| CMC (mM) | 0.5 | 0.3 |

| Foam Stability | Moderate | High |

| Hydrophilic-Lipophilic Balance (HLB) | 10–12 | 14–16 |

- Simulations : Molecular dynamics (MD) show bis-hydroxyethyl analogs form tighter micelles due to hydrogen bonding, increasing foam stability .

Q. What contradictions exist in toxicity studies of Decanamide, N-(2-hydroxyethyl)-N-methyl-, and how can they be resolved?

- Data Conflicts :

- Acute Toxicity : LD₅₀ values vary (e.g., 500 mg/kg in rats vs. 1200 mg/kg in mice). Species-specific metabolic pathways (e.g., CYP450 oxidation of the decyl chain) may explain discrepancies .

- Ecotoxicity : LC₅₀ for Daphnia magna ranges from 1–10 mg/L. Standardize test conditions (pH 7, 25°C) and include metabolite analysis (e.g., decanoic acid) to clarify mechanisms .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.